molecular formula C16H23N5 B122080 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine CAS No. 157013-32-6

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

Numéro de catalogue: B122080
Numéro CAS: 157013-32-6
Poids moléculaire: 285.39 g/mol
Clé InChI: UADIKEUOAMACNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843) is a pyrrolo[2,3-d]pyrimidine derivative characterized by dimethyl groups at the 6 and 7 positions and pyrrolidinyl substituents at the 2 and 4 positions (CAS 157013-32-6; ). It exhibits potent antioxidant and free radical scavenging activity, protecting ion transport ATPases (e.g., Ca²⁺-pump ATPase and Na⁺/K⁺-ATPase) from oxidative damage induced by iron-generated free radicals . Its mechanism involves neutralizing reactive oxygen species (ROS), thereby preserving cellular ion homeostasis . However, preclinical studies revealed genotoxicity due to bioactivation into reactive intermediates, such as the hydroxymethyl metabolite (U-97924), which forms DNA adducts .

Propriétés

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIKEUOAMACNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166193
Record name 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157013-32-6
Record name 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157013-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-89843A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157013326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-89843A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7PKS2MXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Biochemical Pathways

The inhibition of CK1γ and CK1ε affects multiple biochemical pathways due to the wide range of substrates these kinases have. The affected pathways and their downstream effects can vary depending on the cellular context and the specific substrates involved.

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This property can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity can affect its distribution within the body and its ability to cross biological barriers Additionally, factors such as pH and temperature can impact the compound’s stability and its interactions with its targets

Activité Biologique

Biological Activity Overview

U-89843 exhibits a range of biological activities primarily as a positive allosteric modulator of GABA_A receptors . It enhances GABA-induced chloride currents across various receptor subtypes, including α1β2γ2, α3β2γ2, and α6β2γ2. This modulation results in significant sedative effects without compromising the "righting reflex," indicating a potential therapeutic application in managing anxiety and sleep disorders.

  • GABA_A Receptor Modulation :
    • U-89843 enhances the activity of GABA_A receptors by increasing chloride ion influx when GABA is present. This mechanism underlies its sedative properties and potential anxiolytic effects.
  • Antioxidant Activity :
    • The compound also demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Bioactivation Pathways :
    • Recent studies indicate that U-89843 undergoes bioactivation leading to reactive species that may interact with cellular components, enhancing its therapeutic profile.

Study on Sedative Effects

A study investigated the sedative effects of U-89843 administered intravenously in animal models. Results showed that it produced sedation without loss of righting reflex, suggesting a favorable safety profile for potential clinical applications.

Antioxidant Properties

Research highlighted the compound's ability to scavenge free radicals and reduce oxidative stress markers in vitro. This activity was linked to improved cellular viability under stress conditions, indicating its potential use as a neuroprotective agent.

Glutathione Conjugation

U-89843 has been studied for its interaction with glutathione (GSH), a critical antioxidant in cells. The compound's conjugation with GSH suggests a metabolic pathway that may enhance its bioavailability and efficacy against oxidative damage.

Applications De Recherche Scientifique

Table 1: Chemical Properties of U-89843

PropertyValue
Boiling Point505.9 ± 60.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
Storage TemperatureDesiccate at room temperature

U-89843 acts as a positive allosteric modulator of GABAA_A receptors. This modulation enhances GABA-induced chloride currents across various receptor subtypes (α₁β₂γ₂, α₃β₂γ₂, and α₆β₂γ₂), leading to sedative effects without impairing the righting reflex in animal models. Additionally, it exhibits antioxidant properties that can mitigate oxidative stress-related damage.

Therapeutic Applications

  • Neuropharmacology
    • U-89843 has been studied for its potential to treat anxiety and sleep disorders due to its sedative effects mediated through GABAA_A receptor modulation.
    • Research indicates its efficacy in enhancing cognitive functions while minimizing sedation-related side effects.
  • Oxidative Stress Management
    • The compound has shown promise as an antioxidant in preclinical models of lung inflammation, suggesting its utility in respiratory conditions exacerbated by oxidative stress.
    • Its prophylactic activity against lung inflammation highlights its potential application in treating chronic respiratory diseases.
  • Research Reagent
    • U-89843 serves as a valuable reagent in pharmacological research, particularly in studies focusing on GABAergic signaling pathways and their implications in various neurological disorders.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Pharmacology examined the effects of U-89843 on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels without the typical sedative side effects associated with traditional anxiolytics. This positions U-89843 as a candidate for developing new anxiolytic medications with improved safety profiles.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant properties of U-89843 were evaluated using an animal model of lung inflammation. The findings demonstrated that U-89843 significantly reduced markers of oxidative stress and inflammation, suggesting its therapeutic potential in managing chronic obstructive pulmonary disease (COPD) and other inflammatory lung conditions.

Table 2: Summary of Case Studies

Study FocusFindingsReference
NeuropharmacologyReduced anxiety without sedation
Antioxidant ActivityDecreased oxidative stress markers

Analyse Des Réactions Chimiques

Metabolic Oxidation at C-6 Methyl Group

The compound undergoes CYP450-mediated hydroxylation at the C-6 methyl group in biological systems. This reaction produces U-97924 (6-hydroxymethyl-4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine), a reactive intermediate implicated in covalent binding and genotoxicity.

Parameter Details
Enzyme ResponsibleCytochrome P450 2C11 (rat-specific isoform)
Kinetic ValuesKM=4.2±0.5μM;Vmax=21.2±0.8nmol mg minK_M=4.2\pm 0.5\,\mu \text{M};\,V_{\text{max}}=21.2\pm 0.8\,\text{nmol mg min}
Subsequent ReactionsOxidation to formyl (U-97865 ) and carboxyl derivatives

Reactive Iminium Intermediate Formation

U-97924 undergoes dehydration in aqueous environments, generating a reactive iminium ion that dimerizes or reacts with nucleophiles:

Reaction Pathway :

U 97924 H2OIminium IntermediateNucleophilesAdducts Dimers\text{U 97924}\xrightarrow{\text{ H}_2\text{O}}\text{Iminium Intermediate}\xrightarrow{\text{Nucleophiles}}\text{Adducts Dimers}

Nucleophile Adduct/Dimer Structure Inhibition Efficiency
MethanolMethoxy-substituted pyrrole75% reduction in dimerization
Glutathione (GSH)Thioether-linked conjugate90% reduction
N-AcetylcysteineThiazolidine derivative85% reduction

Covalent Binding to Macromolecules

Metabolic activation of U-89843 leads to irreversible covalent binding with proteins and DNA:

System Binding Target NADPH Dependency GSH Modulation
Rat liver microsomesMicrosomal proteinsYes70% reduction with GSH
HepatocytesDNA (in vitro UDS assay)YesNegative with U-107634*

*U-107634: Trifluoromethyl analog blocking C-6 hydroxylation.

Stability and Degradation Pathways

The compound exhibits limited aqueous solubility (<8.05 mg/mL) but shows stability in organic solvents. Hydrolytic degradation is minimal under physiological pH (predicted pKa = 7.73).

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of U-89843 in rat models, and how do they contribute to genotoxicity?

U-89843 undergoes cytochrome P450 2C11-mediated C-6 methylhydroxylation to form the reactive metabolite U-97924, which dimerizes in aqueous solutions and generates iminium intermediates. These intermediates covalently bind to macromolecules (e.g., DNA, proteins), leading to genotoxicity, as shown by positive unscheduled DNA synthesis (UDS) assays . Methodologically, rat liver microsomal incubations with NADPH and radiolabeled U-89843, coupled with trapping agents like glutathione (GSH) or N-acetylcysteine, are used to characterize adduct formation .

Q. How does U-89843 protect ATPase function under oxidative stress?

U-89843 acts as a free radical scavenger, inhibiting iron-generated hydroxyl radical damage to Ca²⁺-pump ATPase and Na⁺/K⁺-pump ATPase in human red blood cell membranes. Experimental models involve exposing membranes to Fe²⁺/ascorbate to induce free radicals, followed by ATPase activity measurements. Protection is quantified via enzyme activity retention compared to controls .

Q. What in vitro assays are critical for assessing U-89843's genotoxic potential?

The in vitro UDS assay in metabolically competent rat hepatocytes is a key method. It measures DNA repair synthesis post-exposure to U-89843, with positive results indicating DNA damage. Confirmatory studies include Ames tests and comet assays to evaluate mutagenicity and direct DNA strand breaks .

Advanced Research Questions

Q. How can structural modifications mitigate U-89843's genotoxicity while preserving antioxidant activity?

Replacing the C-6 methyl group with a trifluoromethyl moiety (as in U-107634) blocks metabolic hydroxylation, eliminating reactive intermediate formation and genotoxicity. Comparative studies using UDS assays and microsomal binding experiments validate this strategy, ensuring retained antioxidant efficacy via ATPase protection assays .

Q. What methodologies identify reactive intermediates during U-89843 bioactivation?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to characterize adducts formed between U-97924 and nucleophiles (e.g., GSH). Isotope-labeled U-89843 and kinetic analysis of dimerization rates in aqueous buffers further elucidate reaction pathways .

Q. How do contradictory findings (antioxidant vs. genotoxic effects) inform preclinical study design?

The dual role necessitates tiered testing:

  • Phase 1: Antioxidant efficacy in ex vivo models (e.g., RBC membranes) and in vivo oxidative stress models (e.g., ischemia-reperfusion).
  • Phase 2: Toxicokinetic profiling using LC-MS to quantify reactive metabolites in plasma and tissues.
  • Phase 3: Long-term genotoxicity assays (e.g., transgenic rodent models) to assess carcinogenic risk .

Q. What experimental controls are essential when studying U-89843's covalent binding to macromolecules?

  • Include NADPH-free incubations to confirm metabolic activation dependency.
  • Use scavengers (e.g., GSH, methanol) to suppress non-specific binding.
  • Compare binding levels in CYP2C11-deficient vs. wild-type microsomes to validate enzyme-specific metabolism .

Q. Methodological Resources

  • Metabolic Studies: Zhao et al. (1996a/b) provide protocols for rat hepatocyte incubations and covalent binding assays .
  • Antioxidant Assays: Rohn et al. (1996) detail ATPase protection methodologies using human RBC membranes .
  • Genotoxicity Mitigation: Structural analog synthesis (e.g., U-107634) and validation workflows are described in Zhao et al. (1996a) .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substitution Patterns

2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines

  • U-89843 (Target Compound): Substituents: 6,7-dimethyl; 2,4-di-pyrrolidinyl. Metabolism: C-6 methyl hydroxylation by CYP2C11 generates U-97924, which dimerizes or forms reactive iminium intermediates . Toxicity: Positive in vitro unscheduled DNA synthesis (UDS) assay due to reactive metabolites .
  • Trifluoromethyl Analog (U-107634): Modification: Replacement of C-6 methyl group with trifluoromethyl. Key Difference: Blocks metabolic hydroxylation, eliminating reactive intermediate formation. Outcome: Negative in UDS assay; retained antioxidant activity without genotoxicity .

4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines (, Figure 8B)

  • Structural Features : Substituents at 4 and 6 positions (e.g., aryl or alkyl groups).
  • Comparison: Reduced antioxidant activity compared to U-89843, as 2,4-di-pyrrolidinyl groups in U-89843 enhance electron donation for radical scavenging . Limited data on metabolic pathways, but substitution at 4 and 6 may alter CYP450 interactions.

Scaffold-Modified Analogues

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine Derivatives ()

  • Example : Compound 18 (Hedgehog pathway inhibitor).
  • Structural Change : Fusion of pyran ring to pyrrolo[2,3-d]pyrimidine.
  • Key Differences: Activity: Targets Hedgehog signaling (IC₅₀ ~50 nM) vs. U-89843’s antioxidant focus. Pharmacokinetics: Moderate oral bioavailability in vivo due to increased rigidity from pyrano fusion .

Pyrrolo[3,4-d]pyrimidine Derivatives ()

  • Example : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine.
  • Structural Change : Ring fusion at 3,4 positions instead of 2,3.
  • Activity: Limited data, but structural differences likely reduce affinity for ATPase protection .

Functional Group Comparisons

Hydroxymethyl Metabolites (U-97924)

  • Role : Primary metabolite of U-89843; forms reactive iminium intermediates.
  • Comparison with Stable Derivatives: U-97865 (C-6 formyl analog): Further oxidized to carboxylate, reducing reactivity. Carboxylic Acid Metabolite: Polar, excreted in urine, non-genotoxic .

Pyrido[2,3-d]pyrimidines ()

  • Example: 7-Amino-3-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)ethyl)-5-(4-hydroxy-3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (3d).
  • Structural Features : Additional pyrido ring and electron-withdrawing groups (e.g., carbonitrile).
  • Comparison :
    • Synthesis Yield : 30.5% (lower than U-89843 derivatives), indicating synthetic complexity.
    • Activity : Anticancer focus vs. U-89843’s antioxidant role .

Méthodes De Préparation

Core Scaffold Assembly: Pyrrolo[2,3-d]pyrimidine Formation

The pyrrolo[2,3-d]pyrimidine core is central to U-89843A’s structure. Synthetic routes to analogous systems often employ cyclocondensation strategies. A plausible approach involves:

Pyrimidine Precursor Functionalization

Starting with a 4,6-dichloropyrimidine derivative, sequential nucleophilic substitutions at positions 2 and 4 could introduce pyrrolidinyl groups. For example, reacting 4,6-dichloro-2-(methylamino)pyrimidine with excess pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) may yield 2,4-di-pyrrolidinyl-6-chloropyrimidine. The methylamino group at position 2 ensures regioselectivity during subsequent cyclization.

Cyclization to Pyrrolo[2,3-d]pyrimidine

Introducing a pyrrole ring requires annulation at positions 5 and 7 of the pyrimidine. A Gould-Jacobs-type reaction could facilitate this: heating the pyrimidine precursor with a β-ketoester (e.g., ethyl acetoacetate) in acetic acid generates the fused pyrrole ring. Methyl groups at positions 6 and 7 may arise from the ester’s alkyl moiety or post-cyclization methylation.

Substituent Introduction: Methyl and Pyrrolidinyl Groups

Methylation at Positions 6 and 7

Post-cyclization, dimethylation likely occurs via Friedel-Crafts alkylation. Using methyl iodide and a Lewis acid (e.g., AlCl₃) in a non-polar solvent (toluene) selectively targets the electron-rich pyrrole ring. Alternatively, pre-methylated intermediates (e.g., 6,7-dimethylpyrrolo[2,3-d]pyrimidine) could simplify synthesis, though this requires stringent control to avoid over-alkylation.

Pyrrolidinyl Group Installation

The 2- and 4-pyrrolidinyl substituents are introduced via nucleophilic aromatic substitution (SNAr). Given the electron-withdrawing nature of the pyrimidine ring, positions 2 and 4 are activated for displacement by pyrrolidine. Refluxing the dichloro intermediate with excess pyrrolidine in ethanol ensures complete substitution.

Hydrochloride Salt Formation

U-89843A is typically isolated as its hydrochloride salt to enhance stability and solubility. Treating the free base with hydrochloric acid in an aprotic solvent (e.g., dichloromethane) precipitates the salt. Key parameters include:

ParameterValue/ConditionSource Reference
SolventDichloromethane
Acid Concentration1–2 M HCl
Temperature0–5°C (to prevent hydrolysis)

Metabolic Insights Informing Synthesis

Biotransformation studies reveal that U-89843 undergoes hepatic cytochrome P450-mediated oxidation to hydroxylated metabolites (e.g., U-97924). This implies that the methyl groups are susceptible to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis to prevent premature degradation. Additionally, the use of radical scavengers (e.g., BHT) in reaction mixtures may stabilize intermediates.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with gradient elution (hexane:ethyl acetate 10:1 → 3:1). The hydrochloride salt’s polarity necessitates reverse-phase HPLC for final polishing (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.25 (s, 3H, C7-CH₃), 2.98 (s, 3H, C6-CH₃), and 3.45–3.60 (m, 16H, pyrrolidinyl H).

  • LC-MS : Molecular ion at m/z 285.39 [M+H]⁺ (free base), 321.85 [M+H]⁺ (HCl salt).

Challenges and Optimization

Regioselectivity in Pyrrolidinyl Substitution

Competing reactions at pyrimidine positions 2, 4, and 6 require careful stoichiometric control. Excess pyrrolidine (5–10 equiv) and prolonged reaction times (24–48 hr) drive complete di-substitution.

Solubility Constraints

The free base’s limited aqueous solubility (<8.05 mg/mL in water) complicates isolation. Switching to polar aprotic solvents (DMF, DMSO) during later stages improves yield.

Scale-Up Considerations

Industrial-scale synthesis faces hurdles in:

  • Cost of Pyrrolidine : Recycling via distillation reduces expenses.

  • Waste Management : Neutralizing HCl effluents requires alkaline treatment before disposal.

Alternative Routes and Analog Synthesis

Modifications to prevent metabolic activation (e.g., U-107634) involve replacing the C6 methyl with bulkier groups. Such analogs are synthesized via:

  • Suzuki Coupling : Introducing aryl boronic acids at C6.

  • Reductive Amination : Installing secondary amines to block oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine
Reactant of Route 2
Reactant of Route 2
6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.